2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
CAS No.: 421577-92-6
Cat. No.: VC5821607
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421577-92-6 |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 385.5 |
| IUPAC Name | 2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H19N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,5-9,11H,1,4,10,12H2,2H3,(H,20,23) |
| Standard InChI Key | FSKFYAHIEGCGTL-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₁₉H₁₉N₃O₂S₂, with a molecular weight of 385.5 g/mol. Key structural features include:
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A thieno[2,3-d]pyrimidine core (a fused bicyclic system combining thiophene and pyrimidine rings).
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3-Allyl and 6-ethyl substituents on the pyrimidine ring.
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A thioether linkage (-S-) connecting the core to an N-phenylacetamide side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-Ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
| SMILES | CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3 |
| InChI Key | FSKFYAHIEGCGTL-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The presence of the allyl group introduces potential reactivity via alkene functionalization, while the ethyl and phenyl groups enhance lipophilicity, likely influencing membrane permeability.
Synthesis and Structural Modifications
Table 2: Common Reagents for Thieno[2,3-d]pyrimidine Synthesis
| Reaction Step | Reagents |
|---|---|
| Core Formation | Thiourea, POCl₃, DMF |
| Alkylation | Allyl bromide, K₂CO₃, DMF |
| Thioether Coupling | Mercaptoacetamide, EDCI, DCM |
Modifications at the C-2 position (thioether linkage) and N-3 position (allyl group) are critical for modulating biological activity, as demonstrated in antibacterial studies of related compounds .
Pharmacokinetic and Toxicity Considerations
In Vitro ADME Properties
While specific data for this compound are unavailable, related thieno[2,3-d]pyrimidines exhibit:
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Moderate Plasma Protein Binding: 70–85% due to lipophilic substituents.
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Hepatic Metabolism: Primarily via CYP3A4-mediated oxidation of allyl groups.
Toxicity Profile
Research Gaps and Future Directions
Unanswered Questions
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Mechanism of Action: Whether this compound acts as a prodrug (activated by bacterial nitroreductases) or a direct enzyme inhibitor.
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Gram-Negative Activity: Overcoming outer membrane permeability barriers.
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In Vivo Efficacy: Pharmacodynamic studies in infection models.
Synthetic Optimization Opportunities
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Replacing the allyl group with cyclopropyl or fluoroalkyl chains to improve metabolic stability.
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Exploring prodrug strategies (e.g., esterification) to enhance oral bioavailability.
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